Cycloguanilhydrochlorid

Übersicht

Beschreibung

Cycloguanil hydrochloride is a dihydrofolate reductase inhibitor and a metabolite of the antimalarial drug proguanil . It is primarily responsible for the antimalarial activity of proguanil and has been studied for its potential use in combination with other drugs to combat resistance to current antimalarial treatments .

Wissenschaftliche Forschungsanwendungen

Cycloguanilhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Referenzverbindung in der Untersuchung von Dihydrofolat-Reduktase-Inhibitoren verwendet.

Medizin: this compound wird hauptsächlich zur Behandlung und Vorbeugung von Malaria eingesetzt.

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es das Enzym Dihydrofolat-Reduktase im Malariaparasiten hemmt. Diese Hemmung stört die Synthese von Desoxythymidylat, das für die DNA-Synthese und Zellteilung essentiell ist . Die beteiligten molekularen Zielstrukturen und -wege umfassen den Folatweg und die Synthese von Nukleinsäuren .

Wirkmechanismus

Target of Action

Cycloguanil hydrochloride primarily targets the dihydrofolate reductase (DHFR) enzyme . This enzyme plays a crucial role in the reproduction of the malaria parasite, Plasmodium falciparum and Plasmodium vivax .

Mode of Action

Cycloguanil hydrochloride, an active metabolite of the antimalarial drug proguanil , exerts its antimalarial action by inhibiting the DHFR enzyme . This inhibition disrupts the reproduction of the malaria parasite within the red blood cells .

Biochemical Pathways

The inhibition of the DHFR enzyme by cycloguanil hydrochloride affects the folic acid synthesis pathway . This disruption prevents the malaria parasite from reproducing and growing within the red blood cells .

Pharmacokinetics

It is known that proguanil, the parent drug of cycloguanil, is rapidly and extensively absorbed . Proguanil is partially metabolized and partially excreted unchanged in urine . Its principal metabolite, cycloguanil, is also excreted in urine . The elimination half-lives of proguanil and cycloguanil are 12 to 15 hours in adults and children .

Result of Action

The result of cycloguanil hydrochloride’s action is the suppression of malaria caused by susceptible strains of Plasmodium falciparum and other species of Plasmodium . By inhibiting the DHFR enzyme, cycloguanil hydrochloride prevents the reproduction of the malaria parasite, thereby curing the acute infection .

Action Environment

The action, efficacy, and stability of cycloguanil hydrochloride can be influenced by various environmental factors. For instance, the presence of dietary fat can increase the rate and extent of absorption of proguanil, the parent drug of cycloguanil . .

Biochemische Analyse

Biochemical Properties

Cycloguanil hydrochloride exerts its effects by inhibiting the enzyme dihydrofolate reductase . This enzyme is crucial for the synthesis of tetrahydrofolate, a co-factor involved in the synthesis of nucleotides. By inhibiting this enzyme, Cycloguanil hydrochloride disrupts deoxythymidylate synthesis, which is essential for DNA replication and cell multiplication .

Cellular Effects

Cycloguanil hydrochloride affects various types of cells, particularly the cells of the malarial parasite Plasmodium falciparum . It disrupts the normal functioning of these cells by inhibiting the enzyme dihydrofolate reductase, thereby preventing the synthesis of nucleotides required for DNA replication .

Molecular Mechanism

The molecular mechanism of action of Cycloguanil hydrochloride involves the inhibition of the enzyme dihydrofolate reductase . This enzyme is crucial for the synthesis of tetrahydrofolate, a co-factor involved in the synthesis of nucleotides. By inhibiting this enzyme, Cycloguanil hydrochloride disrupts deoxythymidylate synthesis, which is essential for DNA replication and cell multiplication .

Metabolic Pathways

Cycloguanil hydrochloride is involved in the folate metabolic pathway . It interacts with the enzyme dihydrofolate reductase, inhibiting its activity and thereby disrupting the synthesis of tetrahydrofolate .

Transport and Distribution

Cycloguanil hydrochloride is a substrate of organic cation transporters and multidrug and toxin extrusion proteins . These transporters play a crucial role in the distribution of Cycloguanil hydrochloride within cells and tissues .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Dieser Zwischenprodukt wird dann mit Aceton kondensiert, um Cycloguanil zu erzeugen .

Industrielle Produktionsmethoden: Die industrielle Produktion von Cycloguanilhydrochlorid folgt ähnlichen Synthesewegen, ist aber für die Großproduktion optimiert. Die Reaktionsbedingungen werden sorgfältig gesteuert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Cycloguanilhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können seine chemische Struktur verändern.

Substitution: Substitutionsreaktionen können am aromatischen Ring oder an anderen reaktiven Stellen auftreten.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Bedingungen variieren je nach gewünschter Reaktion und Produkt .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Metaboliten und Derivate von this compound, die unterschiedliche biologische Aktivitäten haben können .

Vergleich Mit ähnlichen Verbindungen

Cycloguanilhydrochlorid ist strukturell ähnlich anderen Dihydrofolat-Reduktase-Inhibitoren wie Pyrimethamin und Trimethoprim . Es ist einzigartig in seiner spezifischen Aktivität gegen den Malariaparasiten und seiner Rolle als Metabolit von Proguanil . Andere ähnliche Verbindungen umfassen:

Chlorproguanil: Ein weiterer Metabolit von Proguanil mit ähnlicher antimalarieller Aktivität.

Pyrimethamin: Ein Dihydrofolat-Reduktase-Inhibitor, der in Kombination mit Sulfadoxine zur Behandlung von Malaria eingesetzt wird.

This compound zeichnet sich durch seinen spezifischen Wirkmechanismus und seine potenzielle Verwendung in Kombinationstherapien zur Überwindung von Arzneimittelresistenz aus .

Biologische Aktivität

Cycloguanil hydrochloride is a potent pharmaceutical compound primarily recognized for its antimalarial properties. As the active metabolite of proguanil, it exhibits significant biological activity through its interaction with various enzymes and cellular processes. This article provides a comprehensive overview of the biological activity of cycloguanil, including its mechanisms of action, therapeutic applications, and relevant research findings.

Cycloguanil functions primarily as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, which is essential for DNA and RNA synthesis. By inhibiting DHFR, cycloguanil effectively disrupts folate metabolism in both Plasmodium parasites and human cells.

- Inhibition Potency : Cycloguanil has demonstrated high inhibitory potency against Plasmodium DHFR, with Ki values reported at 0.3 nM for the parasite's enzyme and 1.5 nM for the human counterpart . This selectivity is crucial in minimizing side effects while maximizing therapeutic efficacy.

Antimalarial Activity

Cycloguanil is primarily used in the treatment and prophylaxis of malaria caused by Plasmodium falciparum and Plasmodium vivax. Its effectiveness is often enhanced when combined with other antimalarial agents such as atovaquone, leading to synergistic effects that improve overall treatment outcomes .

Antiviral Properties

Recent studies have indicated that cycloguanil also possesses antiviral properties. It has been shown to inhibit the replication of influenza viruses and respiratory syncytial viruses (RSV) by dampening host DHFR activity, which is critical for viral replication .

In Vitro Studies

- Inhibition of Toxoplasma gondii : Cycloguanil was tested in combination with sulfadiazine against Toxoplasma gondii, showing enhanced inhibitory effects compared to cycloguanil alone, indicating potential for treating toxoplasmosis .

- Antiviral Activity : A study highlighted cycloguanil's ability to inhibit influenza virus replication in vitro, demonstrating its potential as a host-directed antiviral agent .

- Structural Insights : Structural analysis has provided insights into how cycloguanil analogues can be optimized to enhance their affinity for target enzymes such as Trypanosoma brucei DHFR and pteridine reductase 1 (PTR1), which could lead to improved treatments for neglected tropical diseases .

Clinical Evaluations

A clinical evaluation of cycloguanil pamoate (a formulation of cycloguanil) in patients with dermal leishmaniasis showed some regression of lesions, although results were modest due to the limited duration of treatment . This suggests that while cycloguanil may have potential applications beyond malaria, further research is needed to establish its efficacy in other parasitic infections.

Summary of Key Findings

| Aspect | Details |

|---|---|

| Primary Use | Antimalarial treatment (malaria caused by P. falciparum and P. vivax) |

| Mechanism | Inhibits dihydrofolate reductase (DHFR) |

| Ki Values | 0.3 nM (Plasmodium DHFR), 1.5 nM (human DHFR) |

| Antiviral Activity | Effective against influenza virus and RSV; inhibits viral replication via host DHFR inhibition |

| Combination Therapy | Synergistic effects when combined with atovaquone or sulfadiazine |

| Clinical Applications | Potential use in treating dermal leishmaniasis; requires further investigation |

Eigenschaften

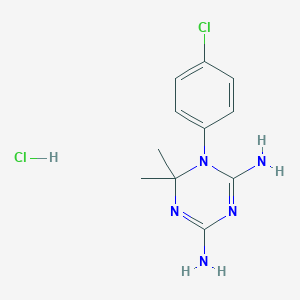

IUPAC Name |

1-(4-chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN5.ClH/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8;/h3-6H,1-2H3,(H4,13,14,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUAPRKJJUXEIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

516-21-2 (Parent) | |

| Record name | Cycloguanil hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7049053 | |

| Record name | Cycloguanil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152-53-4 | |

| Record name | Chlorcycloguanil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloguanil hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOGUANIL HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cycloguanil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Chlorophenyl)-4,6-diamino-1,2-dihydro-2,2-dimethyl-1,3,5-triazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOGUANIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C8E0L7498 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cycloguanil hydrochloride interact with its target and what are the downstream effects?

A1: Cycloguanil hydrochloride, a dihydrofolate reductase (DHFR) inhibitor, exerts its antimalarial activity by disrupting the folate metabolic pathway in parasites like Plasmodium berghei [, ]. Specifically, it inhibits the enzyme DHFR, which is crucial for the synthesis of tetrahydrofolic acid, a coenzyme essential for DNA synthesis and other metabolic processes []. By inhibiting DHFR, cycloguanil hydrochloride prevents the formation of tetrahydrofolic acid, ultimately leading to the death of the parasite.

Q2: What is known about the structure of cycloguanil hydrochloride and its potential for conformational flexibility?

A2: Cycloguanil hydrochloride (C11H15ClN5+·Cl−, Mr = 288.20) possesses a triazine ring structure with an amino group substitution that replaces the pteridine carbonyl oxygen atom found in folates [, ]. Neutron diffraction studies revealed that the five atoms of the triazine ring are nearly coplanar, with the quaternary carbon atom (C2) displaced from this plane []. Notably, the amino groups within the structure exhibit flexibility, both in-plane and out-of-plane, which could potentially facilitate enzyme binding [].

Q3: Are there any specific analytical techniques used to study cycloguanil hydrochloride?

A4: Crystallographic techniques, including X-ray and neutron diffraction, have been instrumental in elucidating the structural characteristics of cycloguanil hydrochloride, providing insights into its geometry and potential interactions with its target [, ]. These techniques provide valuable data on bond lengths, bond angles, and the spatial arrangement of atoms within the molecule, contributing to a deeper understanding of its structure-activity relationship.

Q4: What are some of the limitations of in vitro studies on cycloguanil hydrochloride?

A5: While in vitro studies provide valuable insights into the direct inhibitory effects of cycloguanil hydrochloride on parasites, they may not fully capture the complexity of in vivo conditions []. Factors like drug metabolism, host immune responses, and the potential for drug resistance development can influence the efficacy of cycloguanil hydrochloride in a living organism and might not be fully represented in a controlled laboratory setting.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.